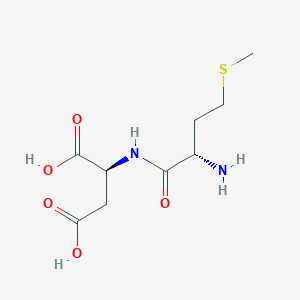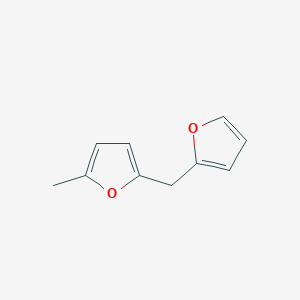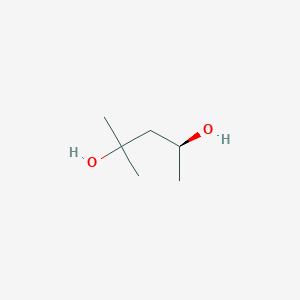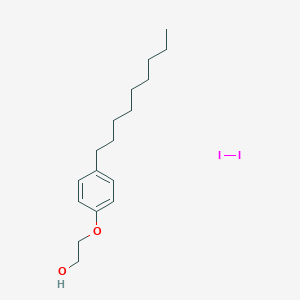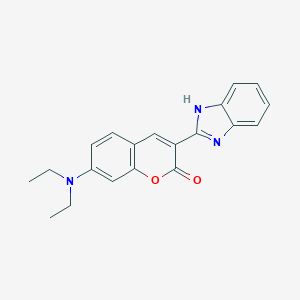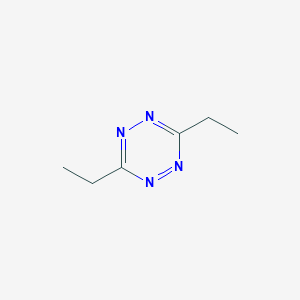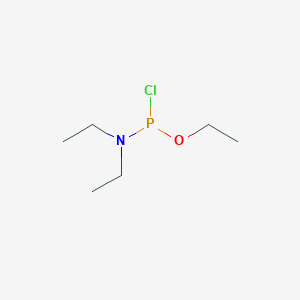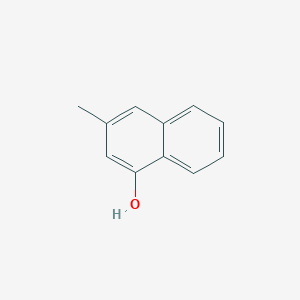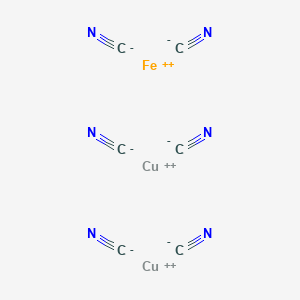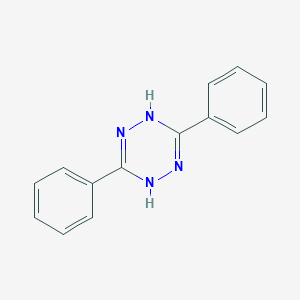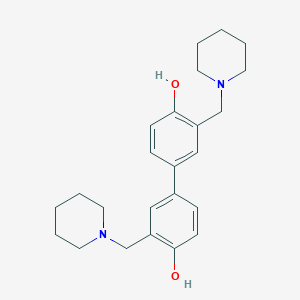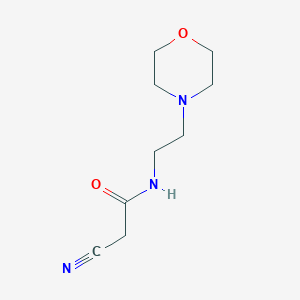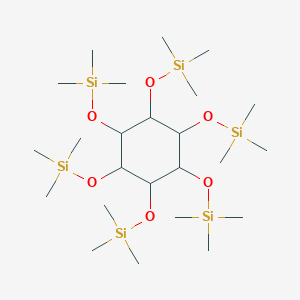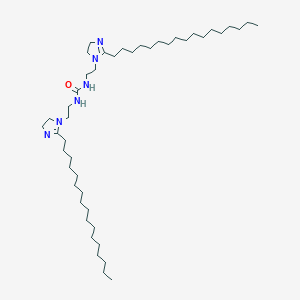
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea, commonly known as BIU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIU is a lipophilic urea derivative that can easily penetrate the cell membrane and interact with various biological molecules.
Mécanisme D'action
The mechanism of action of BIU is not fully understood. However, studies have shown that BIU can interact with various biological molecules, including proteins and lipids, and alter their function. BIU has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
Studies have shown that BIU can affect various biochemical and physiological processes. BIU has been shown to induce apoptosis, or programmed cell death, in cancer cells. BIU has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Additionally, BIU has been shown to modulate the immune system and enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BIU is its lipophilic nature, which allows it to easily penetrate the cell membrane and interact with various biological molecules. BIU also has a high purity, which makes it suitable for use in lab experiments. However, one of the limitations of BIU is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of BIU. One potential direction is the development of BIU-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the study of the mechanism of action of BIU and its interaction with biological molecules. Additionally, further studies are needed to evaluate the safety and efficacy of BIU in vivo. Overall, the study of BIU has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
The synthesis of BIU involves the reaction of heptadecylamine with ethylenediamine and urea in the presence of a catalyst. The reaction occurs under mild conditions and yields a high purity product. The resulting BIU is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
BIU has been extensively studied for its potential application in various fields of scientific research. One of the significant applications of BIU is in the development of drug delivery systems. Due to its lipophilic nature, BIU can easily penetrate the cell membrane and deliver drugs to the target site. BIU has also been studied for its potential as an antitumor agent, as it has shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
13170-68-8 |
|---|---|
Nom du produit |
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea |
Formule moléculaire |
C45H88N6O |
Poids moléculaire |
729.2 g/mol |
Nom IUPAC |
1,3-bis[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]urea |
InChI |
InChI=1S/C45H88N6O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-35-39-50(43)41-37-48-45(52)49-38-42-51-40-36-47-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,48,49,52) |
Clé InChI |
BUYXMXMAYBANJX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC |
Autres numéros CAS |
13170-68-8 |
Synonymes |
N,N'-Bis[2-[(2-heptadecyl-4,5-dihydro-1H-imidazol)-1-yl]ethyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



